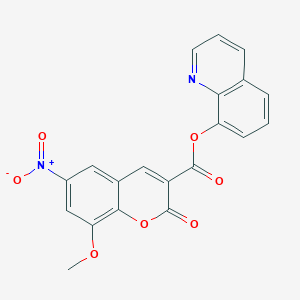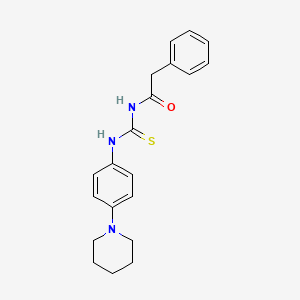
2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide, also known as PPTA, is a chemical compound that has gained significant attention in the field of scientific research. PPTA is a thioamide derivative and belongs to the class of N-phenylcarbamothioyl compounds. It has been found to exhibit various biological activities, making it a potential candidate for drug development.
Applications De Recherche Scientifique
Anxiolytic Applications
- Diarylacetylene piperidinyl amides , including compounds structurally related to "2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide", have demonstrated oral activity in animal models predictive of clinical efficacy for the treatment of anxiety. These compounds show modest affinity for neurokinin NK-1 and NK-2 receptors, which are involved in the regulation of mood and emotion (Kordik et al., 2006).
Antibacterial Activity
- Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. The compounds displayed moderate inhibitory activity against various bacterial strains, suggesting potential utility in addressing bacterial infections (Iqbal et al., 2017).
Enzyme Inhibition
- N-substituted acetamide derivatives have been investigated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. The studies found that almost all synthesized compounds exhibited promising activity, suggesting potential applications in the treatment of diseases associated with enzyme dysregulation (Khalid et al., 2014).
Pharmacological Potency
- Piperidine-4-carboxamide derivatives have been explored for their anti-HIV-1 activity, showcasing significant inhibition of HIV-1 envelope-mediated membrane fusion. The introduction of a carbamoyl group into these derivatives afforded compounds with both high metabolic stability and potent inhibitory activity, highlighting their therapeutic potential (Imamura et al., 2006).
Propriétés
IUPAC Name |
2-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-19(15-16-7-3-1-4-8-16)22-20(25)21-17-9-11-18(12-10-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYGHTWJILHRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-(4-chlorophenyl)-5-(cyclopentanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2675030.png)
![N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2675031.png)
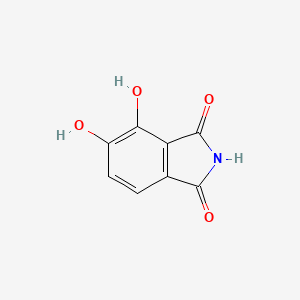
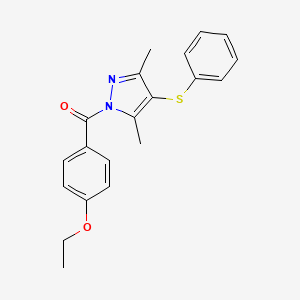
![5-({2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2675036.png)
![2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2675037.png)
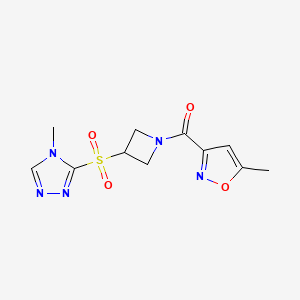
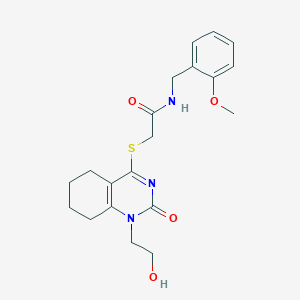
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675041.png)
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2675042.png)
![2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2675043.png)
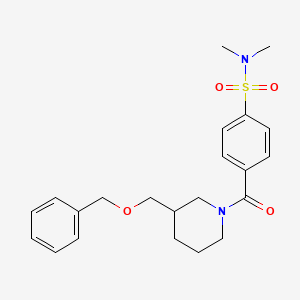
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(3-(trifluoromethyl)phenyl)hydrazinecarboxamide](/img/structure/B2675046.png)
